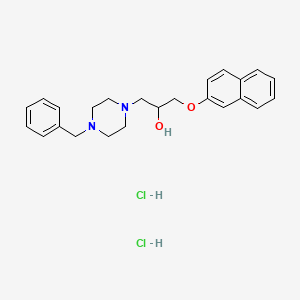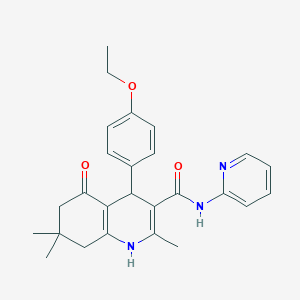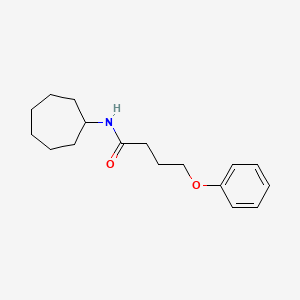![molecular formula C14H18N4O3 B5029930 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol, also known as NQDI-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the protein kinase RIPK1. This protein kinase plays a critical role in the regulation of cell death and inflammation, and its dysregulation has been linked to a number of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been widely used in scientific research to investigate the role of RIPK1 in various cellular processes and diseases. One of the most well-studied applications of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol is in the field of cancer research, where it has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing inflammation. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing inflammation and oxidative stress. In addition, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been used to study the role of RIPK1 in the regulation of immune responses and inflammation, and has shown promise as a potential therapeutic target for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol involves its ability to inhibit the activity of RIPK1, a protein kinase that plays a critical role in the regulation of cell death and inflammation. RIPK1 is activated in response to various cellular stressors, such as DNA damage, oxidative stress, and infection, and can trigger either cell death or inflammation depending on the context. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol binds to the ATP-binding site of RIPK1 and prevents its activation, thereby inhibiting its downstream signaling pathways and reducing cell death and inflammation.
Biochemical and Physiological Effects:
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to have a number of biochemical and physiological effects in various cellular and animal models. In cancer cells, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to induce apoptosis and inhibit cell proliferation by reducing the activity of downstream signaling pathways, such as NF-κB and MAPK. In models of neurodegenerative diseases, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to reduce inflammation and oxidative stress, and improve cognitive function. In models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to reduce inflammation and improve disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in lab experiments is its specificity for RIPK1, which allows for targeted inhibition of this protein kinase without affecting other signaling pathways. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has also been shown to have good pharmacokinetic properties, with a half-life of around 3 hours in mice and good bioavailability. However, one of the limitations of using 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are a number of future directions for research on 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol and its role in various diseases and cellular processes. One area of research is in the development of more potent and selective RIPK1 inhibitors that can be used in clinical trials. Another area of research is in the investigation of the downstream signaling pathways that are affected by RIPK1 inhibition, and their role in disease pathogenesis. Additionally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in animal models and humans, in order to better understand its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
The synthesis of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol involves a multi-step process that begins with the reaction of 8-aminoquinoline with nitrobenzene to form 5-nitro-8-quinolinol. This intermediate is then reacted with 2-bromoethylamine to form 2-[(5-nitro-8-quinolinyl)amino]ethylamine. The final step involves the reaction of this intermediate with 2-propanol to form 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol. The overall yield of this synthesis method is around 20-25%, and the purity of the final product is typically greater than 95%.
Eigenschaften
IUPAC Name |
1-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10(19)9-15-7-8-16-12-4-5-13(18(20)21)11-3-2-6-17-14(11)12/h2-6,10,15-16,19H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLWXLOXYFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B5029854.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)

![2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029880.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)
![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)

![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)